MC-Val-Cit-PAB-VX765 is derived from the parent compound MC-Val-Cit-PAB-OH, which is synthesized through solid-phase peptide synthesis techniques. This compound belongs to a class of cathepsin B-cleavable linkers that are designed for the targeted delivery of cytotoxic drugs in cancer therapy. Its classification as a peptide linker makes it integral in the synthesis of ADCs, where it serves to connect the drug with an antibody or other targeting moieties.
The synthesis of MC-Val-Cit-PAB-VX765 involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. The process begins with the formation of Fmoc-Val-Cit-OH as an intermediate, which is then coupled with para-aminobenzyl alcohol to yield the desired linker structure.
The molecular formula for MC-Val-Cit-PAB-VX765 is , with a molecular weight of approximately 572.66 g/mol. The structural components include:
The compound typically appears as a white to almost white powder or crystalline solid .
MC-Val-Cit-PAB-VX765 undergoes specific enzymatic reactions that are crucial for its function in drug delivery systems. The primary reaction involves cleavage by cathepsin B, an enzyme prevalent in lysosomes, which selectively hydrolyzes the linker to release the conjugated drug within targeted cells:
The mechanism of action for MC-Val-Cit-PAB-VX765 revolves around its ability to selectively target cancer cells via ADCs:
MC-Val-Cit-PAB-VX765 is primarily utilized in:
The versatility and efficiency of MC-Val-Cit-PAB-VX765 make it an important compound in modern therapeutic strategies aimed at improving cancer treatment outcomes through targeted delivery systems .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: